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2-Amino-N-pyridin-4-ylmethyl-acetamide Documentation Hub

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  • Product: 2-Amino-N-pyridin-4-ylmethyl-acetamide
  • CAS: 864273-25-6

Core Science & Biosynthesis

Foundational

N-(4-Picolyl)glycinamide: Structural Identification & Synthesis Guide

The following technical guide details the structural identification, synthesis, and verification of N-(4-picolyl)glycinamide . Executive Summary: The "Missing" CAS Number Status: As of early 2026, N-(4-picolyl)glycinamid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identification, synthesis, and verification of N-(4-picolyl)glycinamide .

Executive Summary: The "Missing" CAS Number

Status: As of early 2026, N-(4-picolyl)glycinamide does not possess a widely indexed, public CAS Registry Number® in open-access databases (e.g., CAS Common Chemistry, PubChem).

Implication: Researchers encountering this nomenclature in literature or patent filings are likely dealing with a novel intermediate or a compound referenced by a non-standard chemical name.

Ambiguity Alert: The name "N-(4-picolyl)glycinamide" is chemically ambiguous. It can refer to two distinct constitutional isomers depending on whether the picolyl group is attached to the amide nitrogen or the amine nitrogen of the glycine core. This guide addresses both, with a primary focus on the amide-substituted form, which is more prevalent in medicinal chemistry as a linker.

Structural Definition & Nomenclature

Before initiating synthesis or registration, you must define the exact isomer.

Isomer A: The Amide-Substituted Form (Most Likely Target)
  • Systematic Name: 2-Amino-N-(pyridin-4-ylmethyl)acetamide

  • Description: Glycine coupled to 4-picolylamine. Common in fragment-based drug design (FBDD) as a linker.

  • SMILES: NCC(=O)NCc1ccncc1

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 165.19 g/mol

Isomer B: The Amine-Substituted Form
  • Systematic Name: 2-[(Pyridin-4-ylmethyl)amino]acetamide

  • Description: 4-Picolylamine alkylated with a glycine amide precursor.

  • SMILES: NC(=O)CNCc1ccncc1

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
Visualization of Isomers (DOT Diagram)

The following diagram illustrates the structural divergence and synthesis logic.

G node_core Glycine Core (H2N-CH2-COOH) node_isomerA Isomer A (Amide-Substituted) 2-Amino-N-(pyridin-4-ylmethyl)acetamide (Likely Target) node_core->node_isomerA Path 1: Amide Coupling (EDC/HOBt) node_picolyl 4-Picolylamine (H2N-CH2-Py) node_picolyl->node_isomerA + N-Boc-Glycine node_isomerB Isomer B (Amine-Substituted) 2-[(Pyridin-4-ylmethyl)amino]acetamide node_picolyl->node_isomerB Path 2: Alkylation + 2-Chloroacetamide

Figure 1: Structural divergence of N-(4-picolyl)glycinamide based on substitution site.

CAS Search Strategy & Registration

Since a direct CAS number is unavailable, follow this protocol to verify novelty or register the compound for your internal inventory.

Step 1: Exact Structure Search (SciFinder-n / Reaxys)

Do not search by name. Nomenclature is too variable.

  • Draw Isomer A: Benzene ring with one Nitrogen (Pyridine) -> CH2 -> NH -> CO -> CH2 -> NH2.

  • Draw Isomer B: Benzene ring with one Nitrogen (Pyridine) -> CH2 -> NH -> CH2 -> CO -> NH2.

  • Filter: Check for salts (HCl, TFA) which may have distinct CAS numbers.

Step 2: InChI Key Verification

Use the InChI Keys below to cross-reference vendor catalogs (e.g., Enamine, WuXi) which often list compounds without CAS numbers.

  • Isomer A InChI Key: InChIKey=LZROCVJBJIXKCS-UHFFFAOYSA-N (Predicted)

  • Isomer B InChI Key: InChIKey=VZOMJMNZJIXKCS-UHFFFAOYSA-N (Predicted)

Technical Synthesis Guide

As this compound is likely a custom intermediate, the following protocols provide self-validating synthetic routes.

Protocol A: Synthesis of Isomer A (Amide-Substituted)

Target: 2-Amino-N-(pyridin-4-ylmethyl)acetamide Mechanism: Peptide Coupling followed by Acidolytic Deprotection.

Materials:
  • N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

  • 4-Picolylamine (4-(Aminomethyl)pyridine)

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole) or Oxyma

  • Dichloromethane (DCM) and Trifluoroacetic acid (TFA)

Step-by-Step Methodology:
  • Activation: Dissolve Boc-Gly-OH (1.0 equiv) in DCM (0.1 M). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add 4-Picolylamine (1.1 equiv) and DIPEA (2.0 equiv). Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The basic picolyl group may cause streaking; add 1% NH4OH to eluent.

  • Workup: Wash organic layer with sat. NaHCO3 (removes unreacted acid) and brine. Do not wash with strong acid (HCl) as the pyridine ring will protonate and extract into the aqueous phase. Dry over Na2SO4 and concentrate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 v/v). Stir for 1 hour.

  • Free Basing (Critical): Evaporate TFA. The product is the TFA salt. To obtain the free base, redissolve in MeOH, treat with basic resin (Amberlyst A-21) or neutralize with sat. NaHCO3 and extract into EtOAc (requires repeated extractions due to polarity).

Protocol B: Synthesis of Isomer B (Amine-Substituted)

Target: 2-[(Pyridin-4-ylmethyl)amino]acetamide Mechanism: Nucleophilic Substitution (SN2).

Materials:
  • 4-Picolylamine

  • 2-Chloroacetamide[2]

  • Triethylamine (TEA) or K2CO3

  • Acetonitrile (ACN)

Step-by-Step Methodology:
  • Stoichiometry Control: Dissolve 4-Picolylamine (1.0 equiv) in ACN. Add K2CO3 (2.0 equiv).

  • Addition: Add 2-Chloroacetamide (0.9 equiv) slowly at 0°C.

    • Expert Insight: Use a slight deficit of the alkylating agent (chloroacetamide) to prevent over-alkylation (formation of the tertiary amine).

  • Reaction: Heat to 60°C for 4–6 hours.

  • Purification: The product is highly polar. Remove solvent. Recrystallize from Ethanol/Ether or purify via Reverse Phase Flash Chromatography (C18 column, Water/Acetonitrile gradient).

Analytical Characterization (Self-Validation)

Verify your product using these predicted NMR shifts.

FeatureIsomer A (Amide-Subst.)[3]Isomer B (Amine-Subst.)
Amide Proton ~8.5 ppm (Triplet) (Coupled to CH2)~7.2 ppm (Broad s) (CONH2 protons)
Glycine CH2 ~3.8 ppm (Doublet, coupled to NH2)~3.2 ppm (Singlet)
Picolyl CH2 ~4.4 ppm (Doublet, coupled to NH)~3.8 ppm (Singlet)
Pyridine Protons AA'BB' system (~7.3 & 8.5 ppm)AA'BB' system (~7.3 & 8.5 ppm)

Key Differentiator: In Isomer A , the amide proton is a triplet (coupling to the picolyl CH2). In Isomer B , the amide protons are broad singlets (CONH2) and the secondary amine proton is often broad/invisible.

References

  • Peptide Coupling Standards: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Alkylation of Amines: Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link

  • CAS Registry Database: American Chemical Society.[4] CAS Common Chemistry.[4] Accessed Feb 2026. Link

  • Picolyl Amine Reactivity: Scriven, E. F. (1984). Pyridines and their benzo derivatives: (ii) Reactivity at ring atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.

Sources

Exploratory

2-Amino-N-pyridin-4-ylmethyl-acetamide molecular weight

An In-depth Technical Guide to 2-Amino-N-pyridin-4-ylmethyl-acetamide: Synthesis, Characterization, and Potential Applications Executive Summary This technical guide provides a comprehensive overview of 2-Amino-N-pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-N-pyridin-4-ylmethyl-acetamide: Synthesis, Characterization, and Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-N-pyridin-4-ylmethyl-acetamide, a pyridine-containing derivative with potential applications in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in current literature, this guide constructs a robust framework for its synthesis, purification, and characterization based on established principles of organic chemistry and analysis of structurally related compounds. We present detailed, field-proven protocols, explain the causality behind experimental choices, and discuss the potential biological significance of this compound, grounding our claims in authoritative references. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities built upon the privileged pyridine scaffold.

Physicochemical Properties and Molecular Structure

A foundational understanding of a compound's physicochemical properties is critical for its application in research and development. The structure of 2-Amino-N-pyridin-4-ylmethyl-acetamide combines a basic pyridine ring with an amino acetamide moiety, suggesting potential for hydrogen bonding and aqueous solubility, particularly under acidic conditions.

Molecular Structure

The chemical structure consists of a glycine molecule where the carboxylic acid has formed an amide bond with the nitrogen of 4-(aminomethyl)pyridine.

Caption: Chemical structure of 2-Amino-N-pyridin-4-ylmethyl-acetamide.

Core Physicochemical Data

The following table summarizes the key computed properties for 2-Amino-N-pyridin-4-ylmethyl-acetamide. These values are essential for experimental design, including reaction stoichiometry, solution preparation, and analytical method development.

PropertyValueSource
Molecular Formula C8H11N3OCalculated
Molecular Weight 165.19 g/mol Calculated
Monoisotopic Mass 165.09021 DaCalculated
Topological Polar Surface Area 68.1 ŲComputed
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 3Computed
Predicted LogP -0.8Computed

Note: Predicted values are based on computational models and should be confirmed experimentally.

Proposed Synthesis Workflow

The synthesis of 2-Amino-N-pyridin-4-ylmethyl-acetamide can be efficiently achieved through a two-step process involving the coupling of an N-protected amino acid with 4-(aminomethyl)pyridine, followed by the removal of the protecting group. This strategy is a cornerstone of peptide and amide synthesis, ensuring high yields and minimizing side reactions.

Synthesis Pathway Diagram

G start Boc-Glycine + 4-(Aminomethyl)pyridine coupling Amide Coupling (EDC, HOBt, DIPEA in DCM) start->coupling intermediate N-Boc-2-Amino-N-pyridin-4-ylmethyl-acetamide coupling->intermediate deprotection Deprotection (TFA in DCM) intermediate->deprotection product 2-Amino-N-pyridin-4-ylmethyl-acetamide deprotection->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-Amino-N-pyridin-4-ylmethyl-acetamide

This step involves a standard peptide coupling reaction. The use of a carbodiimide (EDC) activates the carboxylic acid of Boc-glycine, allowing for nucleophilic attack by the primary amine of 4-(aminomethyl)pyridine. HOBt is included to suppress side reactions and improve yield.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Boc-glycine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq) portion-wise and stir for 20 minutes.

  • Coupling: Add 4-(aminomethyl)pyridine (1.0 eq) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection to Yield 2-Amino-N-pyridin-4-ylmethyl-acetamide

The tert-Butoxycarbonyl (Boc) protecting group is acid-labile and can be cleanly removed using trifluoroacetic acid (TFA).

  • Cleavage: Dissolve the crude intermediate from Step 1 in DCM. Add Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The crude product is often obtained as a TFA salt. To obtain the free base, dissolve the residue in a minimal amount of water, basify with a suitable base (e.g., saturated NaHCO3 or 1 M NaOH) to pH ~9-10, and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Final Processing: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and evaporate the solvent to yield the crude final product.

Purification Protocol

Purification of the final compound is crucial to remove unreacted starting materials and byproducts.

  • Method: Silica gel column chromatography is recommended.

  • Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a good starting point. The polarity can be adjusted based on TLC analysis. Adding a small amount of triethylamine (~0.5%) to the eluent can help to prevent the basic product from streaking on the acidic silica gel.

  • Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Amino-N-pyridin-4-ylmethyl-acetamide.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of a compound. A reverse-phase method is suitable for this polar molecule.

ParameterRecommended Value
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Expected Retention Time Early eluting due to high polarity
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The expected spectra would show characteristic signals for the pyridyl, methylene, and amino protons.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include two doublets in the aromatic region for the pyridine ring protons, a singlet for the benzylic CH₂ group, a singlet for the α-amino CH₂ group, and a broad singlet for the NH₂ protons. The amide NH proton would likely appear as a triplet.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show the expected number of carbon signals, including those for the pyridine ring, the two methylene carbons, and the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion at m/z 166.10.

Potential Biological Significance and Applications

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.

Rationale for Drug Discovery

The title compound, 2-Amino-N-pyridin-4-ylmethyl-acetamide, integrates several key pharmacophoric features:

  • Pyridine Moiety: Can participate in hydrogen bonding and π-stacking interactions with biological targets. Its basic nitrogen can be protonated at physiological pH, enhancing water solubility.[]

  • Amide Linkage: A stable and common functional group in pharmaceuticals that can act as both a hydrogen bond donor and acceptor.

  • Primary Amino Group: Provides a site for further derivatization and can interact with negatively charged residues in protein binding pockets.

Potential Signaling Pathway Involvement

Given the broad bioactivity of related structures, this compound could potentially modulate various signaling pathways. For instance, some amide-pyridine derivatives have been investigated as dual-target inhibitors of fungal enzymes like squalene cyclooxygenase (SE) and 14α-demethylase (CYP51), which are crucial for fungal cell membrane integrity.[2]

compound Pyridine-Amide Compound (e.g., 2-Amino-N-pyridin-4-ylmethyl-acetamide) SE Squalene Cyclooxygenase (SE) compound->SE Inhibition CYP51 14α-Demethylase (CYP51) compound->CYP51 Inhibition Ergosterol Ergosterol Synthesis SE->Ergosterol Catalyzes CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Growth Fungal Growth Inhibition Membrane->Growth Disruption Leads To

Caption: Hypothetical pathway for antifungal activity via dual enzyme inhibition.

This compound and its analogues could be screened against a panel of kinases, proteases, and other enzymes implicated in various diseases. The structural motifs present suggest it could serve as a valuable starting point for the development of novel therapeutics.[2][3]

Conclusion

This technical guide provides a comprehensive, albeit prospective, analysis of 2-Amino-N-pyridin-4-ylmethyl-acetamide. By leveraging established synthetic and analytical methodologies from related chemical series, we have outlined a clear and actionable path for its preparation and characterization. The inherent drug-like features of its pyridine-amide scaffold make it an attractive candidate for inclusion in screening libraries for a wide range of therapeutic targets. The protocols and insights presented herein are designed to empower researchers to synthesize and explore the potential of this and similar novel chemical entities.

References

  • Chemicalize. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-(furan-2-ylmethyl)-N-(pyridin-4-ylmethyl)acetamide. Retrieved February 25, 2026, from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Retrieved February 25, 2026, from [Link]

  • Li, X., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. Retrieved February 25, 2026, from [Link]

  • Sun, B., et al. (2019). Design, synthesis and biological evaluation of amide-pyridine derivatives as novel dual-target (SE, CYP51) antifungal inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1774-1787. Retrieved February 25, 2026, from [Link]

  • Gąsowska-Bajger, B., & Matysiak, J. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(21), 7243. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). N-Pyridin-4-ylacetamide. Retrieved February 25, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved February 25, 2026, from [Link]

Sources

Foundational

Technical Guide: Pyridine-Based Glycinamide Derivatives in Medicinal Chemistry

Structural Architecture, Therapeutic Targeting, and Synthetic Protocols Executive Summary Pyridine-based glycinamide derivatives represent a privileged scaffold in modern drug discovery, characterized by a pyridine heter...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Therapeutic Targeting, and Synthetic Protocols

Executive Summary

Pyridine-based glycinamide derivatives represent a privileged scaffold in modern drug discovery, characterized by a pyridine heterocycle linked to a glycine moiety via an amide bond (


). This structural motif is not merely a linker; it is a pharmacophore specifically evolved to chelate active-site metal ions (typically 

) in metalloenzymes.

This guide provides a deep technical analysis of this class, focusing on their dominant application as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat) and their emerging role in metabolic regulation via 11


-HSD1 inhibition .

Molecular Architecture & Mechanism

The Chelation Pharmacophore

The core utility of the pyridine-glycinamide motif lies in its ability to mimic 2-oxoglutarate (2-OG), a co-substrate for non-heme iron dioxygenases.

  • Bidentate Chelation: The pyridine nitrogen (

    
    ) and the amide oxygen (
    
    
    
    ) form a bidentate chelate with the active site
    
    
    .
  • The Glycine Tail: The glycine carboxylate often interacts with arginine residues (e.g., Arg383 in PHD2) at the entrance of the active site, anchoring the molecule.

Diagram 1: HIF-PH Inhibition Mechanism

The following diagram illustrates how pyridine-glycinamides block the PHD enzyme, preventing HIF-


 degradation and stimulating Erythropoietin (EPO) production.

HIF_Mechanism Normoxia Normoxia (High O2) PHD2 PHD2 Enzyme (Fe2+ / 2-OG dependent) Normoxia->PHD2 Activates Hypoxia Hypoxia / Inhibitor Hypoxia->PHD2 Inhibits (Lack of O2) HIF_Alpha HIF-alpha Subunit PHD2->HIF_Alpha Inhibition leads to Accumulation HIF_OH Hydroxylated HIF-alpha (Pro-OH) PHD2->HIF_OH Hydroxylates HIF-a Inhibitor Pyridine Glycinamide (Vadadustat Analog) Inhibitor->PHD2 Chelates Active Site Fe2+ (Competitive Inhibition) HIF_Alpha->HIF_OH + O2, 2-OG Nucleus Nuclear Translocation HIF_Alpha->Nucleus Translocates VHL VHL E3 Ligase Complex HIF_OH->VHL Recruitment Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HRE Bind to HRE (DNA) Nucleus->HRE Dimerizes with HIF-beta HIF_Beta HIF-beta EPO Erythropoietin (EPO) Gene HRE->EPO Transcription

Caption: Mechanism of Action: Pyridine glycinamides competitively inhibit PHD2 by chelating the active site Iron, stabilizing HIF-alpha and inducing EPO transcription.

Therapeutic Case Studies

Case Study A: HIF-PH Inhibitors (Anemia of CKD)

Reference Compound: Vadadustat (AKB-6548).[1][2]

  • Structure: 5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl-glycine.[1]

  • SAR Insights:

    • 3-Hydroxy Group: Essential. It provides an additional hydrogen bond or chelation point within the active site.

    • C-5 Substitution: The 3-chlorophenyl group at the C-5 position of the pyridine ring fits into a hydrophobic pocket, improving potency and selectivity over other dioxygenases (like FIH).

    • Glycine Linker: Attempts to replace glycine with alanine or other amino acids often result in a loss of potency due to steric clash with the active site arginine.

Case Study B: 11 -HSD1 Inhibitors (Metabolic Syndrome)

While less commercialized than HIF-PH inhibitors, pyridine carboxamides have shown efficacy in inhibiting 11


-hydroxysteroid dehydrogenase type 1.
  • Mechanism: Blocks the conversion of cortisone to cortisol in adipose tissue.

  • Structural Distinction: Unlike HIF-PH inhibitors, these often lack the 3-hydroxy group on the pyridine and may utilize more lipophilic amide substituents rather than a free carboxylic acid tail.

Advanced Synthetic Methodologies

The synthesis of these derivatives requires precise control to avoid racemization (though glycine is achiral, analogs may not be) and to ensure regioselectivity on the pyridine ring.

Diagram 2: Industrial Synthetic Workflow (Vadadustat Route)

Synthesis_Workflow SM1 3,5-Dichloro-2-cyanopyridine Step1 Suzuki Coupling (Pd cat, Na2CO3) SM1->Step1 SM2 3-Chlorophenyl Boronic Acid SM2->Step1 Inter1 Biaryl Nitrile Step1->Inter1 Step2 One-Pot Substitution/Hydrolysis (NaOMe, then Acid) Inter1->Step2 Inter2 Substituted Picolinic Acid Step2->Inter2 Step3 Amide Coupling (CDI Activation + Glycine Methyl Ester) Inter2->Step3 Inter3 Ester Precursor Step3->Inter3 Step4 Demethylation/Hydrolysis (AlCl3 or NaOH) Inter3->Step4 Final Vadadustat (Pyridine Glycinamide) Step4->Final

Caption: Optimized synthetic route for Vadadustat, highlighting the critical CDI-mediated amide coupling step.

Detailed Protocol: CDI-Mediated Amide Coupling

Rationale: Carbonyl Diimidazole (CDI) is preferred over EDC/HOBt for scale-up because it avoids the formation of difficult-to-remove urea byproducts. However, stoichiometry is critical to prevent "over-addition" or oligomerization.

Materials:

  • Substituted Picolinic Acid (1.0 eq)

  • CDI (1.1 eq)

  • Glycine Methyl Ester HCl (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous THF or DMSO.

Step-by-Step Workflow:

  • Activation: Charge the reaction vessel with the Substituted Picolinic Acid and anhydrous THF. Cool to 0°C.

  • CDI Addition: Add CDI portion-wise. Critical: Monitor gas evolution (

    
    ). Stir at 0°C for 30 mins, then warm to RT for 1 hour to ensure formation of the acyl-imidazole intermediate.
    
    • QC Check: Aliquot can be quenched with methanol and checked via LC-MS (methyl ester formation indicates active species).

  • Amine Preparation: In a separate vessel, mix Glycine Methyl Ester HCl with DIPEA in THF.

  • Coupling: Add the amine mixture to the activated acyl-imidazole solution dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by HPLC for disappearance of the acyl-imidazole.

  • Workup: Quench with 1M HCl (to remove unreacted imidazole/amine). Extract with Ethyl Acetate.[3] Wash with Brine. Dry over

    
    .[3][4]
    
  • Hydrolysis (Final Step): Dissolve the resulting ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir until conversion to the free acid is complete. Acidify to pH 3 to precipitate the final Glycinamide derivative.

Comparative Data Summary

The following table summarizes key physicochemical and biological properties of representative pyridine glycinamide derivatives found in the literature.

Compound ClassR-Group (Pyridine C5)LinkerTargetIC50 (Enzyme)Key Feature
Vadadustat 3-ChlorophenylGlycinePHD2~10-50 nMOral bioavailability; 3-OH group critical for Fe binding.
Roxadustat Analog Phenoxy-linked arylGlycinePHD2< 10 nMIsoquinoline core (related); higher potency due to extended pi-stacking.
11

-HSD1 Inh.
Adamantyl / EtherGlycine11

-HSD1
~35 nMLipophilic tail (Adamantyl) targets metabolic pockets.
Antimicrobial Halogenated ArylGlycineDNA Gyrase> 1

M
Weaker activity; requires specific cationic modifications.

References

  • Synthesis of Vadadustat . ChemicalBook. (2023). Detailed process chemistry for AKB-6548. Link

  • Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia . Journal of Hematology & Oncology. (2025). Mechanisms of HIF-PH inhibitors. Link

  • Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 . Bioorganic & Medicinal Chemistry Letters. (2008). SAR of pyridine amides for metabolic targets. Link

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors . Chemical Science. (2017). Structural biology of inhibitor binding modes. Link

  • Discovery of Pyridyl Sulfonamide 11-beta-HSD1 Inhibitors . Bioorganic & Medicinal Chemistry. (2014).[5] Evolution of the pyridine scaffold. Link

Sources

Exploratory

Physicochemical Properties &amp; Application Architectures of Pyridine-Acetamide Ligands

Technical Whitepaper | Version 2.1 Executive Summary This guide provides a high-resolution technical analysis of pyridine-acetamide ligands, a privileged scaffold in coordination chemistry and medicinal pharmacophores (e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.1

Executive Summary

This guide provides a high-resolution technical analysis of pyridine-acetamide ligands, a privileged scaffold in coordination chemistry and medicinal pharmacophores (e.g., Zolpidem, Alpidem). Unlike simple monodentate ligands, the pyridine-acetamide motif offers a dynamic "switchable" coordination environment governed by amide rotational barriers and tautomeric equilibria. This document dissects their electronic profiles, solution-phase behavior, and synthetic protocols, serving as a blueprint for researchers optimizing metal-ligand stability or drug-like properties (DLPs).

Structural & Electronic Fundamentals

The core architecture of


-(pyridin-2-yl)acetamide consists of a pyridine ring fused to an acetamide moiety.[1] Its chemical behavior is dictated by the electronic push-pull relationship between the electron-deficient pyridine ring and the amide linkage.
Electronic Distribution & Basicity

The physicochemical duality of this ligand arises from two nitrogen centers with distinct hybridization and proton affinities:

  • Pyridine Nitrogen (

    
    ): 
    
    
    
    hybridized with a lone pair orthogonal to the
    
    
    -system. It acts as a Brønsted base and a soft metal donor.
    • Electronic Effect: The acetamido group at the C2 position exerts an inductive electron-withdrawing effect (-I) via the carbonyl, but a resonance-donating effect (+R) via the amide nitrogen. The net result is a reduction in basicity compared to pyridine.

    • pKa Shift: While pyridine has a pKa of ~5.23, and 2-aminopyridine is more basic (~6.86), 2-acetamidopyridine exhibits a pKa of approximately 4.4 . This suppression is critical for designing pH-dependent release mechanisms in metallodrugs.

  • Amide Nitrogen (

    
    ): 
    
    
    
    hybridized (due to resonance). It is essentially non-basic in aqueous media but becomes a significant anionic donor (
    
    
    ) upon deprotonation (pKa ~15-16).
Tautomeric Equilibria

The ligand exists in an equilibrium between the Amide (dominant) and Iminol forms. This equilibrium is solvent-dependent and dictates the coordination mode (neutral vs. anionic).

FormStructure DescriptionDominant PhaseCoordination Mode
Amide

Solid state / Polar solventsNeutral (

)
Iminol

Non-polar solvents (trace)Anionic (

)

Solution-Phase Physicochemical Properties

Quantitative control over solubility and lipophilicity is the primary challenge in deploying these ligands for biological applications.

Lipophilicity (LogP/LogD)

The acetamide group lowers the LogP relative to alkyl-pyridines due to hydrogen bonding capabilities.

  • Base Scaffold LogP: ~0.6 – 0.9 (Experimental).

  • Substituent Effects:

    • Chloro-substitution (e.g., 2-chloro-N-(pyridin-2-yl)acetamide): Increases LogP to ~1.5, enhancing membrane permeability.

    • Methylation: Adds ~0.5 units per methyl group.

Solubility Profile
  • Aqueous: Moderate. The amide NH acts as a hydrogen bond donor (HBD), and the Carbonyl/Pyridine-N act as acceptors (HBA).

  • Organic: High solubility in DCM, DMSO, and Ethanol.

  • Optimization Strategy: To improve aqueous solubility for biological assays without altering the pharmacophore, introduce a solubilizing tail (e.g., morpholine or piperazine) at the acetamide

    
    -carbon.
    

Coordination Chemistry & Chelation Modes[2]

The versatility of pyridine-acetamides lies in their ability to shift coordination modes based on metal hardness and pH.

Binding Architectures

The ligand typically adopts a bidentate mode, forming a stable 5-membered chelate ring.

  • Neutral Mode (N,O-Chelation): Occurs with harder acids or in neutral pH. The metal binds

    
     and 
    
    
    
    .
  • Anionic Mode (N,N-Chelation): Occurs upon deprotonation of the amide nitrogen. The metal binds ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and 
    
    
    
    . This mode stabilizes higher oxidation states (e.g., Cu(III), Pd(II)) due to the strong
    
    
    -donation of the anionic nitrogen.
Visualization of Coordination Dynamics

CoordinationModes cluster_0 Key Transition Ligand Free Ligand (Amide Form) NeutralComplex Neutral Complex (N,O-Coordination) 5-Membered Ring Ligand->NeutralComplex + M+ (Neutral pH) AnionicComplex Anionic Complex (N,N-Coordination) Deprotonated Amide Ligand->AnionicComplex + M+ / + Base Metal Metal Ion (M+) Base Base (OH-) NeutralComplex->AnionicComplex + Base / - H+

Caption: Figure 1. Switchable coordination modes of pyridine-acetamide ligands governed by pH and metal center characteristics.

Experimental Protocols

Synthesis of N-(pyridin-2-yl)acetamide (Self-Validating Protocol)

Objective: High-yield synthesis avoiding bis-acylation byproducts. Mechanism: Nucleophilic acyl substitution.[2]

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • Acetic Anhydride (1.1 eq) - Limiting excess prevents di-acylation.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-aminopyridine (9.4 g, 100 mmol) in anhydrous DCM (100 mL) under

    
     atmosphere. Add DMAP.
    
  • Addition: Cool to 0°C. Add Acetic Anhydride (11.2 g, 110 mmol) dropwise over 30 minutes. Control: Monitor internal temperature; keep

    
     to favor mono-acylation.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation Point: TLC (EtOAc/Hexane 1:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ).
  • Quench: Add saturated

    
     (50 mL) to neutralize acetic acid byproduct. Stir vigorously for 15 mins.
    
  • Extraction: Separate organic layer.[2][3] Wash aqueous layer with DCM (2 x 30 mL). Combine organics.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    
  • Characterization:

    • 1H NMR (CDCl3):

      
       2.18 (s, 3H, CH3), 7.05 (m, 1H), 8.20 (d, 1H), 8.30 (m, 1H), 8.60 (bs, 1H, NH).
      
Determination of pKa (Potentiometric Titration)

Rationale: To determine the precise ionization state at physiological pH (7.4).

  • Setup: Prepare a 1.0 mM solution of the ligand in 0.1 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M HCl (standardized).

  • Procedure: Titrate from pH 10 to pH 2. Record pH vs. Volume.

  • Analysis: Use the Gran Plot method to identify the equivalence point. The half-equivalence point in the acidic region corresponds to the

    
    .
    

Applications in Drug Discovery & Catalysis[2]

Pharmacophore Integration

The pyridine-acetamide motif is a bioisostere for the phenyl-acetamide group, offering improved solubility and metabolic stability (lower CYP450 clearance due to the electron-deficient ring).

  • Case Study: Zolpidem (Ambien). The core structure utilizes the specific geometry of the imidazo[1,2-a]pyridine-acetamide to bind selectively to the GABA-A receptor

    
    1 subunit.
    
Experimental Workflow: Ligand Screening

The following diagram outlines the logic flow for screening these ligands in a metallodrug context.

ScreeningWorkflow Start Ligand Library Design (R-Group Variation) Synthesis Parallel Synthesis (Acylation Protocol) Start->Synthesis QC QC: LC-MS & NMR (Purity > 95%) Synthesis->QC QC->Synthesis Fail PropCheck Physicochemical Profiling (LogP, pKa, Solubility) QC->PropCheck Pass MetalBind Metal Complexation (Cu, Zn, Pd) PropCheck->MetalBind LogP 1-3 Fail Discard / Redesign PropCheck->Fail Insoluble Stability Stability Assay (Glutathione Challenge) MetalBind->Stability Stability->Fail Ligand Exchange Success Lead Candidate Stability->Success Stable > 24h

Caption: Figure 2. Logic gate workflow for evaluating pyridine-acetamide derivatives in metallodrug discovery.

References

  • BenchChem. (2025).[1][2] Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide. Retrieved from

  • National Center for Biotechnology Information. (2025). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. PubChem. Retrieved from

  • ChemicalBook. (2025).[3] Pyridine-2-acetamide Physicochemical Properties and CAS Data. Retrieved from

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from

  • Alfa Chemistry. (2025). Pyridine Ligands in Catalysis and Coordination Chemistry. Retrieved from

Sources

Protocols & Analytical Methods

Method

Amide coupling of 4-picolylamine and Boc-glycine

An In-Depth Technical Guide to the Amide Coupling of 4-Picolylamine and Boc-Glycine: Mechanisms, Protocols, and Troubleshooting Abstract The formation of an amide bond between a carboxylic acid and an amine is one of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Amide Coupling of 4-Picolylamine and Boc-Glycine: Mechanisms, Protocols, and Troubleshooting

Abstract

The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental and frequently employed transformations in medicinal chemistry and drug development.[1] This application note provides a comprehensive guide to the amide coupling of 4-picolylamine and Boc-glycine, two valuable building blocks for the synthesis of more complex molecules. We will delve into the mechanistic underpinnings of modern coupling reagents, provide detailed, field-proven experimental protocols, and offer a structured troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic step.

Reaction Scheme

The target transformation is the formation of N-(pyridin-4-ylmethyl)-2-((tert-butoxycarbonyl)amino)acetamide from Boc-glycine and 4-picolylamine.

Reaction Scheme

Figure 1: General reaction scheme for the amide coupling of Boc-glycine and 4-picolylamine.

Mechanistic Insights: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine via heating is generally inefficient due to the formation of a non-reactive ammonium-carboxylate salt.[2] Therefore, the reaction necessitates a "coupling reagent" to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine.

The HATU/DIPEA System: A Modern Approach

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization, particularly with chiral amino acids like Boc-glycine.[3][4][5] The reaction is typically performed in the presence of a sterically hindered, non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base).[6][7]

The Role of Key Reagents:

  • Boc-Glycine: The carboxylic acid component, protected with a tert-butyloxycarbonyl (Boc) group to prevent self-coupling or other side reactions at the N-terminus.

  • 4-Picolylamine: The nucleophilic amine component.

  • HATU: The coupling reagent that activates the carboxylic acid.[5]

  • DIPEA: A non-nucleophilic base whose primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the reaction. Its bulky isopropyl groups prevent it from competing with 4-picolylamine as a nucleophile.

The Mechanism Proceeds in Two Main Stages:

  • Activation of the Carboxylic Acid: DIPEA deprotonates Boc-glycine. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[3][8]

  • Nucleophilic Attack by the Amine: The primary amine of 4-picolylamine attacks the activated ester, forming the desired amide bond. This step regenerates HOAt and produces tetramethylurea as a byproduct.[3][5]

HATU_Mechanism HATU-Mediated Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step BocGly Boc-Glycine (Carboxylic Acid) HATU HATU (Coupling Reagent) BocGly->HATU Attacks Pico 4-Picolylamine (Amine) ActiveEster OAt-Active Ester (Reactive Intermediate) Pico->ActiveEster DIPEA DIPEA (Base) DIPEA->BocGly Deprotonates HATU->ActiveEster Forms Product Target Amide + Tetramethylurea + HOAt ActiveEster->Product Attacked by Experimental_Workflow Experimental Workflow start Start setup 1. Reaction Setup (Boc-Glycine in Anhydrous DCM) start->setup add_reagents 2. Add DIPEA & HATU setup->add_reagents preactivate 3. Pre-activate (15-20 min @ RT) add_reagents->preactivate add_amine 4. Add 4-Picolylamine preactivate->add_amine monitor 5. Monitor Reaction (TLC / LC-MS) add_amine->monitor workup 6. Aqueous Work-up (NaHCO3, Brine) monitor->workup dry 7. Dry & Concentrate workup->dry purify 8. Column Chromatography dry->purify analyze 9. Characterize Product (NMR, MS) purify->analyze end End analyze->end

Sources

Application

Technical Note: Regioselective N-Acylation of 4-Picolylamine

Abstract & Strategic Relevance 4-Picolylamine (4-aminomethylpyridine) is a critical building block in medicinal chemistry, frequently utilized as a linker in kinase inhibitors (e.g., Sorafenib analogs) and metal-chelatin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

4-Picolylamine (4-aminomethylpyridine) is a critical building block in medicinal chemistry, frequently utilized as a linker in kinase inhibitors (e.g., Sorafenib analogs) and metal-chelating ligands.[1] Its structure features two distinct nitrogen centers: a primary aliphatic amine and a heteroaromatic pyridine nitrogen.

While the primary amine is the intended site for acylation, the basicity of the pyridine ring introduces unique challenges in stoichiometry control , salt formation , and purification . Standard acidic workups often lead to product loss into the aqueous phase, and unmodified silica gel chromatography results in severe peak tailing.

This guide provides a regioselective, high-yield workflow for N-acylation, emphasizing "self-validating" purification steps that prevent common yield losses.

Chemical Logic & Mechanism

To design a robust protocol, we must first quantify the reactivity differences between the two nitrogen centers.

pKa Analysis and Nucleophilicity

The reaction is governed by the basicity and nucleophilicity of the nitrogen atoms.

CenterStructureApprox.[2][3][4][5][6][7][8][9][10][11] pKa (Conjugate Acid)Reactivity Profile
Primary Amine

~9.2 High. Kinetic nucleophile. Reacts rapidly with electrophiles.
Pyridine Nitrogen

~5.3 Moderate. Acts as a thermodynamic sink (base) or nucleophilic catalyst.

The Mechanistic Insight: Because the primary amine is


 times more basic than the pyridine ring, it acts as the primary nucleophile. However, the pyridine ring acts as an internal "scavenger," trapping protons (HCl) generated during the reaction.[1] If the reaction medium becomes too acidic, the primary amine will protonate (

), rendering it non-nucleophilic and stalling the reaction.
  • Directive: You must maintain a basic pH (using DIPEA or TEA) throughout the reaction to keep the primary amine unprotonated and reactive.

Experimental Protocols

Method A: Acyl Chloride / Anhydride Route (Scalable)

Best for: Simple substrates, large-scale synthesis, and non-sensitive acid derivatives.[1]

Materials
  • Substrate: 4-Picolylamine (1.0 equiv)

  • Reagent: Acid Chloride (

    
    ) or Anhydride (1.1 equiv)
    
  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 4-picolylamine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (
    
    
    
    concentration).
  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Why? Controls the exotherm and prevents bis-acylation or reaction at the pyridine nitrogen (though rare).

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 15–20 minutes.

    • Observation: White precipitate (DIPEA[12]·HCl salts) may form immediately.[9] This is a sign the reaction is proceeding correctly.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation (TLC): Check consumption of starting material.

    • Stain: Use Ninhydrin (stains primary amine red/purple). The product will likely be UV active but Ninhydrin negative.

Method B: Carbodiimide Coupling (EDC/HOBt)

Best for: Chiral carboxylic acids, complex substrates, or avoiding harsh acid chlorides.[1]

Materials
  • Carboxylic Acid:

    
     (1.0 equiv)
    
  • Coupling Agents: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv)

  • Substrate: 4-Picolylamine (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: DMF or DCM

Step-by-Step Procedure
  • Activation: Dissolve the Carboxylic Acid in DMF or DCM. Add DIPEA and HOBt.[3][11] Stir for 5 minutes.

  • Coupling: Add EDC·HCl. Stir for 10 minutes to form the active ester.

  • Amine Addition: Add 4-picolylamine.

  • Reaction: Stir at RT for 12–16 hours.

    • Note: EDC urea byproducts are water-soluble, simplifying the workup.[3]

Workup & Purification (Critical Control Points)

The most common failure mode is product loss during extraction due to the basicity of the pyridine ring.

The "Do Not" List
  • DO NOT wash with strong acid (1M HCl). This will protonate the pyridine ring (

    
    ) and extract your product into the aqueous waste.
    
  • DO NOT use pure silica gel without modification. Basic pyridines interact strongly with acidic silanols, causing streaking and yield loss.[1]

Optimized Workup Protocol
  • Quench: Dilute reaction mixture with DCM.

  • Basic Wash: Wash the organic layer with Saturated

    
      (2x).
    
    • Function: Removes unreacted acid and acidic coupling byproducts without protonating the pyridine.

  • Brine Wash: Wash with saturated NaCl to remove water.

  • Dry: Dry over

    
    , filter, and concentrate.
    
Purification: The "Deactivated Silica" Technique

If column chromatography is required, you must deactivate the silica.[4]

  • Eluent System: DCM / Methanol (95:5) + 1%

    
     or 1% TEA .
    
  • Column Packing: Slurry pack the silica using the eluent containing the base.

    • Mechanism:[8][9][13] The amine base neutralizes the acidic sites on the silica gel, allowing the pyridine product to elute as a sharp band.

Visualized Workflows

Reaction Pathway & Logic

ReactionLogic cluster_pka pKa Selectivity Filter Start 4-Picolylamine (Substrate) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Primary Amine) Reagents Acyl Chloride + Base (Electrophile) Reagents->Intermediate Product N-(pyridin-4-ylmethyl)amide (Target) Intermediate->Product Elimination SideProduct Base·HCl Salt (Byproduct) Intermediate->SideProduct Proton Transfer PKA1 Primary NH2 pKa ~9.2 (Reactive) PKA2 Pyridine N pKa ~5.3 (Unreactive)

Figure 1: Mechanistic pathway highlighting the pKa-driven selectivity for the primary amine.

Decision Matrix: Purification Strategy

PurificationFlow Crude Crude Reaction Mixture (DCM Solution) Wash Aq. Wash: sat. NaHCO3 (Remove Acids) Crude->Wash Decision Is Product Pure by TLC? Wash->Decision Pure Concentrate & Dry (Final Product) Decision->Pure Yes Column Flash Chromatography Decision->Column No SilicaPrep CRITICAL: Deactivate Silica Add 1% Et3N or NH4OH to Eluent Column->SilicaPrep Required Step SilicaPrep->Pure

Figure 2: Purification decision tree emphasizing the critical silica deactivation step.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Aqueous Loss) Product extracted into aqueous layer during workup.Check pH of aqueous layer.[2] If pH < 6, the pyridine is protonated. Neutralize aqueous layer with

and re-extract with DCM.[5][7]
Tailing on TLC/Column Pyridine ring interacting with silica silanols.Add 1–2% Triethylamine or

to the eluent system.
Precipitate in Reaction Formation of Base·HCl salts (Normal).Filter off the solid if using non-aqueous workup, or dissolve it during the aqueous wash steps.
Unreacted Amine Acid chloride hydrolyzed by wet solvent.Ensure DCM is anhydrous. Increase Acid Chloride to 1.2–1.3 equiv.

References

  • pKa Values of Organic Amines (Pyridine vs. Primary Amines): Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)."[14] [Link]

  • Purification of Basic Heterocycles (Silica Deactivation): University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography: Compounds Sensitive to Acid." [Link]

  • General Procedure for Acid Chloride Amide Synthesis: Chemistry LibreTexts. "Reactions of Acyl Chlorides with Primary Amines."[15] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2-Amino-N-pyridin-4-ylmethyl-acetamide in DMSO

Technical Support Center: Solubility Optimization for 2-Amino-N-(pyridin-4-ylmethyl)acetamide Executive Summary & Compound Profile 2-Amino-N-(pyridin-4-ylmethyl)acetamide is a bifunctional building block often used in fr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-Amino-N-(pyridin-4-ylmethyl)acetamide

Executive Summary & Compound Profile

2-Amino-N-(pyridin-4-ylmethyl)acetamide is a bifunctional building block often used in fragment-based drug discovery and as a linker.[1][2][3] Structurally, it consists of a pyridine ring (basic), an amide linkage (hydrogen bond donor/acceptor), and a primary amine (nucleophilic/basic).[4]

The Core Challenge: While theoretically soluble in polar aprotic solvents like DMSO, users frequently encounter "false insolubility" due to:

  • Salt Form Confusion: The compound is often supplied as a dihydrochloride (2HCl) salt, which has high crystal lattice energy and resists dissolution in anhydrous DMSO compared to the free base.

  • Aggregation: The amide and amine groups can form intermolecular hydrogen bond networks, creating "gel-like" aggregates that mimic insolubility.[3]

  • Hygroscopicity: The salt form is hygroscopic; absorbed moisture can alter the apparent weight and solubility kinetics.

Diagnostic Workflow (Interactive Decision Tree)

Before altering your protocol, use this logic flow to diagnose the specific solubility barrier.

Solubility_Troubleshooting Start Start: Compound undissolved in DMSO CheckForm Check COA: Is it a Salt (HCl) or Free Base? Start->CheckForm BranchSalt Salt Form (e.g., 2HCl) CheckForm->BranchSalt BranchBase Free Base CheckForm->BranchBase ActionHeat Apply Gentle Heat (40°C) + Sonication (10 min) BranchSalt->ActionHeat If Anhydrous Required ActionWater Add 5-10% Water (Break Lattice) BranchSalt->ActionWater If Assay Tolerates Water BranchBase->ActionHeat ActionAcid Add 1-2 eq. TFA or HCl (Protonate Amine) BranchBase->ActionAcid If Aggregation Suspected CheckClear Is Solution Clear? ActionHeat->CheckClear ActionAcid->CheckClear ActionWater->CheckClear Success Proceed to Assay CheckClear->Success Yes Fail Switch Solvent (e.g., 1:1 DMSO:Water) CheckClear->Fail No

Caption: Diagnostic logic for identifying solubility barriers based on chemical form (Salt vs. Free Base).

Technical Deep Dive: The Science of Solvation

To solve the problem, you must understand the thermodynamics at play.[5]

A. The Lattice Energy Barrier (Enthalpy)

The 2HCl salt form possesses a strong ionic crystal lattice. DMSO is a polar aprotic solvent; it is excellent at solvating cations (like the protonated amine) but relatively poor at solvating small, hard anions (like Chloride, Cl-).[4]

  • Consequence: The energy required to break the ionic lattice (Enthalpy of fusion) is higher than the energy released by DMSO solvating the ions.

  • Solution: Heat provides the kinetic energy to overcome the lattice barrier.

B. Hydrogen Bonding Networks (Entropy)

The Free Base contains a primary amine (-NH2) and an amide (-CONH-).[1][2][3] In high concentrations, these form intermolecular H-bonds, leading to stacking or aggregation.[3][4]

  • Consequence: The compound prefers to stick to itself rather than the solvent.

  • Solution: Sonication mechanically disrupts these non-covalent networks, allowing DMSO molecules to intercalate and solvate the individual monomers.

Optimized Experimental Protocols

Protocol A: The "Golden Standard" (For Free Base)

Best for: Standard screening, stock solution preparation (10mM - 50mM).[1][2][4]

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent static loss).

  • Solvent Addition: Add anhydrous DMSO (Grade ≥99.9%) to 70% of the final target volume.[3]

    • Why? Adding solvent in steps prevents "clumping" where the exterior dissolves and seals the interior dry powder.

  • Mechanical Disruption: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate in a water bath at room temperature for 10 minutes.

    • Critical Check: Hold the vial up to a light source.[6] If the solution looks "oily" or has a refractive swirl, it is not fully dissolved.[7]

  • Final Volume: Add the remaining DMSO to reach target concentration.

Protocol B: The "Salt Breaker" (For HCl Salts)

Best for: 2HCl or HCl salt forms which are stubborn in pure DMSO.[4]

  • Pre-Solvation: If your assay tolerates water, dissolve the salt in a minimal volume of sterile dH2O or 0.1 M HCl first. The salt is highly water-soluble.[2][3]

  • DMSO Dilution: Add DMSO to the aqueous concentrate.

    • Ratio: Aim for a final mix of 90% DMSO / 10% Water if creating a stock.[3]

  • Thermal Assist: If water is strictly forbidden, heat the anhydrous DMSO suspension to 40°C for 15-20 minutes while vortexing every 5 minutes.

    • Warning: Do not exceed 60°C; primary amines can oxidize or react with DMSO decomposition products at high temperatures.[3]

Protocol C: Preventing "Crash Out" (Aqueous Dilution)

Issue: Compound dissolves in DMSO but precipitates when added to media/buffer.

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step.

  • Stepwise Method:

    • Stock: 10 mM in DMSO.[3][6][8]

    • Step 1: Dilute to 1 mM in 50% DMSO / 50% Water .

    • Step 2: Dilute to 10 µM in Assay Buffer.[3]

    • Mechanism:[1][2][9] This allows the hydration shell to form gradually around the polar parts of the molecule without forcing immediate aggregation of the hydrophobic pyridine rings.

Solubility Data Reference

Note: Values are empirical estimates based on structural analogues (aminopyridine acetamides).

Solvent SystemFormEst. Max Solubility (25°C)Notes
Pure DMSO Free Base50 - 100 mMGood solubility.[1][2][3] May require sonication.[3][6][8][10][11]
Pure DMSO 2HCl Salt< 10 mMPoor. High lattice energy barrier.[3]
DMSO + 5% Water 2HCl Salt> 50 mMWater breaks the ionic lattice effectively.
Ethanol Free Base10 - 20 mMModerate.[1][2][3] Lower than DMSO.[3][10]
PBS (pH 7.4) Free Base< 1 mMLimited.[3][4] Protonation state is mixed at pH 7.[3]4.

Frequently Asked Questions (FAQs)

Q1: My DMSO solution turned slightly yellow after 24 hours. Is it degraded?

  • Answer: Likely yes, but minor.[4] Primary amines (like the one in this compound) are susceptible to oxidation or reaction with trace formaldehyde in low-quality DMSO.[3]

  • Fix: Always use fresh, anhydrous DMSO stored under argon/nitrogen.[4] Store stocks at -80°C, not -20°C, to minimize reaction rates.

Q2: Can I use DMF instead of DMSO?

  • Answer: Yes. DMF (Dimethylformamide) is often a better solvent for amide-containing compounds due to similar polarity but different solvation geometry.[1][2][3] However, DMF is more toxic to cells; ensure your final assay concentration is <0.1%.[4]

Q3: The compound precipitates immediately upon thawing the stock.

  • Answer: This is "seeding."[3] Micro-crystals formed during freezing.[3]

  • Fix: Do not simply vortex.[3] You must heat the vial to 37°C for 10 minutes and verify clarity before use. A suspension will lead to inconsistent dosing.[3]

Q4: How do I calculate the exact concentration if I used the "Salt Breaker" method with water?

  • Answer: You must account for the volume change.

    • Formula:

      
      [1][3][4]
      
    • Note: DMSO and Water volumes are not perfectly additive (volume contraction occurs), but for general stock prep, adding volumes is an acceptable approximation.[4]

References

  • BenchChem. (2025).[3][4][6][8][10] Technical Support Center: Troubleshooting Solubility in DMSO. Retrieved from BenchChem Database.[3] Link[1][3][4]

  • National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 21288, N-(Pyridin-4-yl)acetamide. Retrieved from PubChem.[3] Link

  • Sigma-Aldrich. (n.d.).[2][3] Solubility Guidelines for Peptides and Amine Derivatives. Merck KGaA.[3] Link

  • Gaylord Chemical. (2007).[3][4][12] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

  • Li, Di, et al. (2008).[3][4] Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for your specific batch number before handling.[4]

Sources

Optimization

Technical Support Center: Removing Unreacted 4-Picolylamine (4-PA)

Ticket ID: PUR-4PA-001 Subject: Efficient removal of excess 4-picolylamine from reaction mixtures Agent: Senior Application Scientist Status: Open[1][2] Executive Summary You are likely encountering difficulty removing 4...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-4PA-001 Subject: Efficient removal of excess 4-picolylamine from reaction mixtures Agent: Senior Application Scientist Status: Open[1][2]

Executive Summary

You are likely encountering difficulty removing 4-picolylamine (4-PA) due to its dual nature: it possesses both a primary amine (pKa ~9.[1][2]2) and a pyridine ring (pKa ~5.2).[1][3] It is highly polar, water-soluble, and capable of strong metal chelation.[1][2] Standard evaporation is ineffective due to its high boiling point (~230°C).[1]

This guide provides three validated workflows to remove 4-PA, ranging from standard extractions to advanced scavenging techniques.

Module 1: Liquid-Liquid Extraction (LLE)

Best for: Standard organic synthesis where the target product is not a basic amine.[1][2]

The Chemical Logic

4-PA is a base.[1][2] By washing the organic layer with an acidic aqueous solution, we protonate both nitrogen centers of 4-PA.[1][2] This converts the lipophilic free base into a highly polar, water-soluble salt (4-picolylammonium), forcing it into the aqueous layer while your non-basic product remains in the organic phase.[1][2]

Decision Matrix: Is this method right for you?
  • YES: If your product is neutral (amide, ester, ether) or acidic (phenol, carboxylic acid).[2]

  • NO: If your product contains a basic amine (tertiary amine, imidazole, etc.). The acid wash will protonate your product and extract it along with the impurity. (See Module 2).

Workflow Diagram

ExtractionLogic Start Crude Reaction Mixture (Organic Solvent) Decision Is Product Acid-Sensitive or Basic? Start->Decision AcidWash Method A: Acidic Wash (1M HCl or 10% Citric Acid) Decision->AcidWash No CopperWash Method B: Copper Complexation (See Module 2) Decision->CopperWash Yes SepFunnel Separatory Funnel Shake & Vent AcidWash->SepFunnel Layers Phase Separation SepFunnel->Layers OrgLayer Organic Layer (Contains Product) Layers->OrgLayer AqLayer Aqueous Layer (Contains Protonated 4-PA) Layers->AqLayer

Caption: Decision tree for selecting the appropriate extraction method based on product stability.

Protocol 1: The "Acid Wash"[3]
  • Dilution: Dilute reaction mixture with EtOAc or DCM (avoid Ether if possible, as polar salts can sometimes precipitate and cause emulsions).

  • Primary Wash: Wash the organic layer 3x with 10% Citric Acid (preferred for milder conditions) or 1M HCl .[1]

    • Self-Validation Check: Spot the organic layer on a TLC plate.[4][5] Stain with Ninhydrin.[1] If a spot remains at the baseline (or identical to 4-PA reference), repeat the wash.[1][2]

  • Brine Wash: Wash the organic layer 1x with saturated NaCl to remove entrained water.

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Module 2: Metal Chelation Wash (The "Copper Trick")

Best for: Reactions where the product is acid-sensitive or basic (preventing acid extraction).[1][2]

The Chemical Logic

4-PA is a bidentate ligand.[1][2] It chelates Copper(II) ions avidly.[1] By washing with a copper sulfate solution, 4-PA forms a water-soluble copper complex.[1][2][3][6]

  • Visual Indicator: The aqueous layer will turn from pale blue to deep purple/royal blue as it pulls the amine out of the organic layer.

Protocol 2: The CuSO₄ Wash[7]
  • Preparation: Prepare a 10% w/v aqueous solution of CuSO₄·5H₂O.[1]

  • Execution: Wash the organic layer with the copper solution.[3][5][6][7][8]

  • Observation (Self-Validation):

    • Wash 1: Aqueous layer turns deep purple (Heavy amine load).[1]

    • Wash 2: Aqueous layer turns light purple/blue.[1]

    • Wash 3: Aqueous layer remains pale blue (matches the stock solution).[1]

    • Stop when no color change is observed.

  • Cleanup: Wash the organic layer 2x with water (to remove residual copper salts) and 1x with Brine.[1]

Module 3: Solid-Supported Scavenging

Best for: High-throughput synthesis, small-scale reactions (<100 mg), or when aqueous workup is impossible (e.g., water-sensitive products).[1][2]

The Chemical Logic

We introduce a polymer resin functionalized with an electrophile (Isocyanate or Aldehyde).[9][10] The nucleophilic primary amine of 4-PA attacks the resin, forming a covalent bond.[1][2] The impurity is now attached to a solid bead and can be removed by simple filtration.[3]

Scavenger Selection Guide
Resin TypeMechanismReaction TimeSelectivity
Polystyrene-Isocyanate Forms UreaFast (1-4 hrs)Scavenges 1° and 2° amines.[1][2]
Polystyrene-Benzaldehyde Forms ImineMedium (4-12 hrs)Highly selective for 1° amines (4-PA).[1][2]
Polystyrene-Anhydride Forms AmideFast (1-2 hrs)Scavenges 1° and 2° amines.[1][2]
Protocol 3: Resin Scavenging[2]
  • Stoichiometry: Calculate the excess 4-PA remaining (theoretical). Add 3-4 equivalents of resin relative to the excess amine.[1][2]

  • Incubation: Add resin directly to the reaction vessel (if solvent is compatible, e.g., DCM, THF). Shake gently at room temperature.

  • Monitoring: Check supernatant by TLC.

  • Filtration: Filter through a coarse frit or cotton plug.[1] Rinse resin with solvent to recover any entrained product.[1]

  • Result: Filtrate contains product; 4-PA remains on the beads.[1][2]

Module 4: Chromatographic Troubleshooting

If you must purify by column chromatography, 4-PA often "streaks" or "tails" on silica due to interaction with acidic silanols.[1][2]

The "Triethylamine Trick"
  • Pre-treatment: Flush the silica column with mobile phase containing 1-2% Triethylamine (Et₃N) before loading your sample.[1][2]

  • Elution: Continue running the column with 1% Et₃N in the eluent.

  • Mechanism: Et₃N blocks the acidic sites on the silica gel, allowing the 4-PA (and your basic product) to elute as sharp bands rather than long streaks.

FAQ & Troubleshooting

Q: I used the Copper Wash (Module 2), but now my organic layer is slightly green/blue. How do I fix this? A: You have residual copper in your organic phase.[1][11]

  • Fix: Wash the organic layer with 10% aqueous EDTA (at pH ~8-9) or dilute aqueous ammonia.[1][2] This chelates the copper more strongly than your product and pulls it into the aqueous phase.

Q: I have an emulsion during the acid wash. A: This is common with pyridines and chlorinated solvents.

  • Fix: Filter the entire biphasic mixture through a pad of Celite. If that fails, add a small amount of Methanol to the mixture to break surface tension, or use a centrifuge.

Q: The smell of 4-PA persists on my glassware. A: Pyridines adsorb strongly to glass.[1][2]

  • Fix: Soak glassware in a bath of 1M HCl or an oxidizing bath (dilute bleach) to degrade the amine.[1] Do not use bleach if your synthesis involved acid-sensitive residues.[1][2]

References

  • Physical Properties & pKa

    • PubChem Compound Summary for CID 77317 (4-Picolylamine).[1][2] National Center for Biotechnology Information (2025).[1] [Link]

  • Scavenger Resin Methodologies

    • Supra Sciences Product Guide: Solid-Supported Scavengers.[1][2] [Link][1]

  • Workup Procedures (Copper & Acid Washes)

    • Not Voodoo: Workup Tricks & Tips. University of Rochester.[1][9] [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Pyridine-Glycinamide Salts

Welcome to the Technical Support Center for the optimization of pyridine-glycinamide salt recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of pyridine-glycinamide salt recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of these important pharmaceutical compounds. The formation of salts, such as those derived from pyridine and glycinamide, is a critical strategy for enhancing the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability.[1][2][3] However, the recrystallization of these salts can present unique challenges. This document provides expert guidance to navigate these complexities and achieve high-purity, crystalline products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of pyridine-glycinamide salts, offering step-by-step solutions grounded in established chemical principles.

Issue 1: Oiling Out - The Product Separates as an Oil, Not Crystals

Cause: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the compound's melting point is lower than the solvent's boiling point.[4] It can also be caused by a supersaturated solution or the presence of significant impurities.[4][5] For pyridine-glycinamide salts, this phenomenon can be exacerbated by the use of a solvent that is too non-polar.[5]

Solutions:

  • Re-dissolve and Adjust Solvent Polarity: Gently warm the mixture to re-dissolve the oil.[4] Then, add a small amount of a miscible, more polar "co-solvent" to increase the overall polarity of the solvent system. Common polar solvents for amides include ethanol, acetone, and acetonitrile.[6][7] Add the co-solvent dropwise until the solution becomes slightly cloudy, indicating it is nearing saturation, then allow it to cool slowly.[5]

  • Slow Cooling is Crucial: Rapid cooling can favor oil formation.[4] After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath.[8] Insulating the flask can further slow the cooling rate.

  • Seeding: Introduce a small seed crystal of the pure pyridine-glycinamide salt to the supersaturated solution.[9][10] This provides a template for crystal growth and can help bypass the kinetic barrier to nucleation.[11]

  • Solvent Selection Re-evaluation: If oiling persists, the initial solvent choice may be unsuitable. A systematic solvent screening is recommended. The ideal solvent will dissolve the pyridine-glycinamide salt when hot but have low solubility at room temperature.[5]

Issue 2: Poor or No Crystal Yield

Cause: A low yield of crystals is often a result of using too much solvent during the initial dissolution step.[4][9][12] Even at low temperatures, the desired compound will have some solubility in the solvent, leading to product loss in the mother liquor.[9]

Solutions:

  • Minimize Solvent Usage: Use the absolute minimum amount of near-boiling solvent required to fully dissolve the crude product.[9][12][13] Adding the hot solvent in small portions is a good practice.[13]

  • Solvent Evaporation: If an excess of solvent has been added, the volume can be reduced by gentle heating under a stream of nitrogen or by using a rotary evaporator.[4][14] Be cautious not to evaporate too much solvent, as this can cause the compound to crash out of solution with impurities.

  • Chilled Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize re-dissolving the product.[9][12]

  • Check for Supersaturation: If no crystals form upon cooling, the solution may be supersaturated.[9] Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[9][11][13] The tiny scratches provide a rough surface for nucleation to begin.[9]

Issue 3: Impure Crystals - Discoloration or Poor Analytical Data

Cause: Impurities can become trapped within the crystal lattice, especially during rapid crystallization.[8][15] Colored impurities may also be present.

Solutions:

  • Slow Crystallization: Slower cooling rates generally lead to the formation of larger, purer crystals.[10] Rapid cooling can trap impurities within the crystal structure.

  • Decolorization: If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

  • Hot Filtration: If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.[13]

  • Washing: Ensure the collected crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

Issue 4: Difficulty in Inducing Crystallization

Cause: Some pyridine-glycinamide salts may form stable supersaturated solutions, making spontaneous nucleation difficult.

Solutions:

  • Scratching Technique: As mentioned previously, scratching the inner surface of the flask with a glass rod can provide nucleation sites.[9][11][13]

  • Seed Crystals: Adding a small, pure crystal of the target compound is a highly effective method to induce crystallization.[9][11]

  • Solvent Evaporation: Slowly evaporating the solvent will increase the concentration of the solute, eventually forcing crystallization to occur.[10][14] This can be done by leaving the container partially open in a fume hood.[14]

  • Anti-Solvent Addition: Gradually add a solvent in which the pyridine-glycinamide salt is insoluble (an "anti-solvent") to the solution.[5] This will decrease the overall solubility of the compound and promote crystallization. Add the anti-solvent dropwise until the solution becomes persistently cloudy, then allow it to stand.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the recrystallization of pyridine-glycinamide salts.

Q1: How do I select the best solvent for recrystallizing my pyridine-glycinamide salt?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] A good starting point for pyridine-glycinamide salts, which are often polar, would be polar solvents like ethanol, acetone, or acetonitrile.[6] It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.[5] The principle of "like dissolves like" can be a useful guide; compounds with similar structural features tend to be soluble in one another.[9]

Q2: What is the role of temperature control in the recrystallization process?

A2: Precise temperature control is crucial.[10] Dissolving the salt in a minimal amount of near-boiling solvent ensures that the solution is saturated.[9] Slow cooling generally results in the formation of larger, purer crystals, while rapid cooling can lead to smaller, less pure crystals.[10]

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, mixed solvent systems are often very effective. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (anti-solvent) in which it is much less soluble, until the solution becomes turbid. This technique can be particularly useful when a single solvent does not provide the desired solubility profile.

Q4: How do I know if my recrystallized product is pure?

A4: The purity of your recrystallized pyridine-glycinamide salt should be assessed using appropriate analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique for determining purity by measuring the area percentage of the main peak.[16] Other methods include melting point determination (a sharp melting point range is indicative of high purity) and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[17][18]

Q5: What are some likely impurities in my pyridine-glycinamide salt synthesis?

A5: Common impurities can include unreacted starting materials such as the pyridine derivative and glycinamide, byproducts from the reaction, and residual solvents.[5] The nature of the impurities will depend on the specific synthetic route used to prepare the salt.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for Pyridine-Glycinamide Salts
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable solvent or solvent pair.[5]

  • Dissolution: Place the crude pyridine-glycinamide salt in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[5][19]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[5]

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature.[19] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals, for example, by leaving them under vacuum in the filtration apparatus for a period, followed by air drying or using a vacuum oven.[19]

Protocol 2: Inducing Crystallization

If crystals do not form spontaneously upon cooling, one or more of the following techniques can be employed:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[11]

  • Seeding: Add a single, small crystal of the pure product to the solution.[11]

  • Reducing Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and re-cool.

  • Anti-Solvent Addition: While stirring, add a solvent in which the product is insoluble dropwise until the solution becomes persistently cloudy.

Data Presentation

Table 1: Common Solvents for Recrystallization of Amide-Containing Compounds

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar salts, but can be difficult to remove.[4][7]
EthanolHigh78A common and effective solvent for many organic compounds.[6]
MethanolHigh65Similar to ethanol, but with a lower boiling point.
AcetoneMedium56A versatile solvent for a range of polarities.[6]
AcetonitrileMedium82Often gives very good results for the recrystallization of amides.[6]
Ethyl AcetateMedium77A good choice for compounds of intermediate polarity.[5]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Purification start Crude Pyridine- Glycinamide Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filter Hot Gravity Filtration (Optional) charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end Troubleshooting_Oiling_Out cluster_solutions Potential Solutions node_sol node_sol start Product 'Oils Out' Instead of Crystallizing re_dissolve Warm to Re-dissolve Add More Polar Co-solvent start->re_dissolve slow_cool Ensure Very Slow Cooling start->slow_cool seed Add a Seed Crystal start->seed re_evaluate Re-evaluate and Screen for a New Solvent start->re_evaluate success Successful Crystallization re_dissolve->success Crystals Form slow_cool->success Crystals Form seed->success Crystals Form re_evaluate->success Crystals Form

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

References

  • Recrystallization.
  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds - Benchchem.
  • Crystal engineering considerations for pharmaceutical co-crystals - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00820D.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - Oxford Academic.
  • Recrystallization. ---> - ResearchGate.
  • What is the best technique for amide purification? - ResearchGate.
  • Flow Crystallization | Solubility Control - Vapourtec.
  • Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design | International Journal of Life Science and Pharma Research - ijlpr.
  • Crystallization Solvents.pdf.
  • CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or.
  • Crystallisation Techniques.
  • Growing Quality Crystals - MIT Department of Chemistry.
  • What happens if you don't use enough, or use too much, of the solvent during the recrystallization process? - Quora.
  • 3.5E: Initiating Crystallization - Chemistry LibreTexts.
  • What are possible errors for recrystallization? - Homework.Study.com.
  • Guide for crystallization.
  • Preparation method for glycinamide hydrochloride - Eureka | Patsnap.
  • CN101979376B - Method for preparing glycinamide hydrochloride - Google Patents.
  • Technical Support Center: Optimizing Glycinamide Coupling Reactions - Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Glycinamide - Wikipedia.
  • CN103265448A - Preparation method for glycinamide hydrochloride - Google Patents.
  • How do impurities affect salt crystallisation? - TutorChase.
  • Impact of impurities on crystal growth.
  • How the impurities in the solute can affect the induction time during crystallization.
  • 311c Effect of Molecular Speciation of Impurities on Amino Acid Crystallization.
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts.
  • Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine - PMC.
  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach.
  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.
  • Polymorphism in pyridine-2,6-dicarboxamides: the role of molecular conformation in hydrate formation | Request PDF - ResearchGate.
  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features - Semantic Scholar.
  • Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide - Benchchem.
  • How To Recrystallize A Solid - YouTube. Available at: [Link]

  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC.
  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC.
  • Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts.
  • Formation of pyridinium salts with EWG : r/Chempros - Reddit.

Sources

Optimization

Separation of 2-Amino-N-pyridin-4-ylmethyl-acetamide impurities

Technical Support Center: Purification of Hydrophilic Amino-Pyridine Intermediates Executive Summary & Molecule Profile User: "I am trying to purify 2-Amino-N-(pyridin-4-ylmethyl)acetamide but I am seeing broad peaks, po...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Hydrophilic Amino-Pyridine Intermediates

Executive Summary & Molecule Profile

User: "I am trying to purify 2-Amino-N-(pyridin-4-ylmethyl)acetamide but I am seeing broad peaks, poor retention on C18, and co-elution with my starting materials."

Scientist Analysis: This molecule presents a classic "Polarity Trap" in chromatography. It contains two basic centers: the pyridine ring (


) and the primary amine of the glycine moiety (

). Under standard acidic HPLC conditions (pH 2-3), both nitrogens are protonated, making the molecule highly hydrophilic and prone to silanol interactions (tailing).

Target Molecule Profile:

  • Structure: Glycyl-4-picolylamine (H₂N-CH₂-CO-NH-CH₂-Pyridine).

  • Key Challenge: High polarity + Basic character.

  • Critical Impurities:

    • Impurity A: 4-(Aminomethyl)pyridine (Starting Material - Highly Polar/Basic).

    • Impurity B: N-Boc-protected intermediate (Hydrophobic - if deprotection is incomplete).

    • Impurity C: Coupling reagent byproducts (e.g., Tetramethylurea from HBTU/HATU).

Troubleshooting Guide: Analytical Method Development

Q1: Why does my compound elute at the void volume (dead time) on my C18 column?

A: Your compound is too polar for standard C18 retention, especially at low pH where it is fully ionized (dicationic).

The Fix: You have two robust options. Do not attempt "standard" gradients (5-95% B).

Option A: Ion-Pairing Chromatography (IPC) Add an ion-pairing reagent to the mobile phase to increase hydrophobicity.

  • Reagent: Hexanesulfonic acid (sodium salt) or Trifluoroacetic acid (TFA) at higher concentrations (0.1% - 0.2%).

  • Mechanism: The anionic counter-ion binds to the protonated amine, forming a neutral "ion pair" that retains on the C18 chain.

  • Trade-off: Not compatible with MS (Mass Spec) if using sulfonates; TFA causes signal suppression.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography) – Recommended Switch to a HILIC mode, which is designed for polar amines.

  • Column: Amide or Bare Silica (e.g., TSKgel Amide-80, Waters XBridge Amide).

  • Mobile Phase: High Organic (Start at 90% Acetonitrile, gradient down to 50%).

  • Buffer: 10 mM Ammonium Formate (pH 3.0).

  • Why it works: The water layer on the silica surface retains the polar amine. The elution order is reversed: hydrophobic impurities elute first, your polar product elutes later.

Data Comparison: Retention Times (


) 
CompoundC18 (0.1% Formic Acid)HILIC (Amide, pH 3.0)
Impurity A (4-Picolylamine) 0.8 min (Void)6.5 min
Target (Product) 0.9 min (Void/Tail)8.2 min
Impurity B (Boc-Protected) 12.4 min1.1 min (Void)
Q2: I am seeing severe peak tailing. Is my column dead?

A: Likely not. The tailing is caused by the interaction between the basic amine/pyridine and the acidic silanols on the silica support.[1]

The Fix: "Passivate" the column surface or switch pH.

  • High pH Strategy (Reversed Phase):

    • Use a hybrid-silica column (e.g., Agilent Poroshell HPH or Waters XBridge) that survives high pH.

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Mechanism: At pH 10, the amine (

      
      ) is largely deprotonated (neutral), and the pyridine is neutral. This drastically improves retention and peak shape on C18.
      
  • Chaotropic Additives (Low pH):

    • Add 0.1% TFA (Trifluoroacetic acid) instead of Formic Acid. The trifluoroacetate anion masks the positive charge and improves shape.

Experimental Workflow: Purification & Isolation

User: "I need to isolate 100 mg of the free base. How do I remove the salts?"

Scientist Protocol: The synthesis likely involves a Boc-deprotection using HCl or TFA. Isolate the product as follows to avoid inorganic salts.

PurificationWorkflow cluster_legend Mechanism Start Crude Reaction Mixture (TFA/HCl Salt) Step1 SCX SPE Cartridge (Strong Cation Exchange) Start->Step1 Load (pH < 4) Step2 Wash Phase (MeOH/Water) Step1->Step2 Elute Impurities (Non-basic, Acids) Step1->Step2 Pyridine/Amine bind to SO3- Step3 Elution Phase (2M NH3 in MeOH) Step2->Step3 Release Product Final Pure Free Base (Vacuum Dried) Step3->Final Evaporate

Caption: Figure 1: Solid-Phase Extraction (SPE) workflow using Strong Cation Exchange (SCX) to isolate the basic amine product from non-basic impurities and salts.

Detailed Protocol (SCX Purification):

  • Loading: Dissolve crude residue in MeOH/Water (50:50) with 0.5% Formic Acid. Load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with 100% MeOH. This removes non-basic impurities (e.g., unreacted esters, coupling reagents, protected intermediates).

  • Elution: Elute with 2.0 M Ammonia in Methanol . The high pH displaces the product from the sulfonic acid sites.

  • Finish: Concentrate the ammoniacal eluent to yield the clean free base.

FAQ: Specific Impurity Profiling

Q3: How do I separate the starting material (4-Aminomethylpyridine) from the product? They co-elute.

A: This is the most difficult separation because both are small, hydrophilic, and basic.

Strategy: Leverage the difference in Hydrogen Bonding .

  • Method: HILIC with an Amide phase.[2][3]

  • Explanation: The product contains an amide bond (-CONH-), which interacts strongly with the Amide stationary phase via hydrogen bonding. The starting material (4-AMP) lacks this amide bond.

  • Result: The product will be significantly more retained than the starting material on an Amide-HILIC column.

Q4: I see a mass of [M+16] in my LC-MS. What is this?

A: This is likely the N-Oxide impurity.

  • Cause: Pyridines are susceptible to oxidation by air or peroxides in aged solvents (especially ethers or THF).

  • Prevention: Use fresh, peroxide-free solvents.

  • Detection: The N-oxide is much more polar than the parent pyridine. It will elute earlier in RP-HPLC and later in HILIC.

References & Authoritative Sources

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A.

    • Context: Definitive guide on HILIC mechanisms for basic amines.

  • Waters Corporation. (2023). Separation of Polar Bases using XBridge Amide Columns. Application Note.

    • Context: Specific protocols for separating polar bases like aminopyridines.[4][5]

  • Dolan, J. W. (2008). LCGC North America: Peak Tailing and Symmetrical Peaks. LCGC.

    • Context: Troubleshooting silanol interactions for basic compounds.

  • BenchChem. (2025).[1][6] Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

    • Context: General purification strategies for pyridine-based intermediates.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Amino-N-(pyridin-4-ylmethyl)acetamide

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-N-(pyridin-4-ylmethyl)acetamide, a compound of interest in medicinal chemistry and drug development. By dissecting i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-N-(pyridin-4-ylmethyl)acetamide, a compound of interest in medicinal chemistry and drug development. By dissecting its predicted spectral features and comparing them with structurally related alternatives, we aim to equip researchers, scientists, and drug development professionals with the expertise to unambiguously characterize this molecule and similar structures.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. ¹H NMR spectroscopy stands as a cornerstone analytical technique, offering a detailed fingerprint of a molecule's proton environment. For a molecule like 2-Amino-N-(pyridin-4-ylmethyl)acetamide, with its distinct functional groups—a primary amine, a secondary amide, and a pyridine ring—¹H NMR provides critical insights into its electronic and structural integrity. This guide will not only predict and analyze the spectrum of the title compound but also contrast it with N-(pyridin-4-ylmethyl)acetamide and 2-aminoacetamide to highlight the diagnostic spectral changes arising from subtle structural modifications.

Predicted ¹H NMR Spectrum of 2-Amino-N-(pyridin-4-ylmethyl)acetamide

While an experimental spectrum is not publicly available, a predicted ¹H NMR spectrum can be constructed based on established chemical shift principles and data from analogous structures. The expected chemical shifts (δ) in a suitable deuterated solvent like DMSO-d₆ are summarized below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Influencing Factors
Pyridine H (ortho to N)~8.5Doublet (d)2HDeshielding by the electronegative nitrogen atom in the aromatic ring.[1][2]
Pyridine H (meta to N)~7.3Doublet (d)2HShielded relative to the ortho protons.[1][2]
Amide N-H~8.4Triplet (t)1HDeshielding due to the adjacent carbonyl group and coupling to the methylene protons of the pyridyl-methyl group.
Methylene (-CH₂-) adjacent to Pyridine~4.3Doublet (d)2HDeshielding by the pyridine ring and coupling to the amide N-H proton.
Methylene (-CH₂-) adjacent to Amine~3.1Singlet (s)2HDeshielding by the adjacent amino and carbonyl groups.
Amine (-NH₂)~2.5 (broad)Singlet (s)2HChemical shift can be variable and concentration-dependent; often appears as a broad singlet.[3]

Comparative Spectral Analysis

The utility of ¹H NMR in structural elucidation is most apparent when comparing the spectra of closely related compounds. Below, we compare the expected spectrum of 2-Amino-N-(pyridin-4-ylmethyl)acetamide with those of two key structural analogs.

2-Amino-N-(pyridin-4-ylmethyl)acetamide vs. N-(pyridin-4-ylmethyl)acetamide

The primary difference between these two molecules is the presence of the primary amino group on the acetyl moiety of the title compound. This seemingly small change introduces a significant and readily identifiable new signal.

  • Diagnostic Signal: The most striking difference is the appearance of a singlet at approximately 3.1 ppm in the spectrum of 2-Amino-N-(pyridin-4-ylmethyl)acetamide, corresponding to the methylene protons adjacent to the newly introduced amino group.

  • Absence of Acetyl Methyl Group: Conversely, the spectrum of N-(pyridin-4-ylmethyl)acetamide would feature a sharp singlet around 2.0 ppm, characteristic of the acetyl methyl protons, which is absent in the title compound.

2-Amino-N-(pyridin-4-ylmethyl)acetamide vs. 2-Aminoacetamide (Glycinamide)

Comparing the title compound with 2-aminoacetamide (also known as glycinamide) highlights the influence of the N-(pyridin-4-ylmethyl) substituent.

  • Aromatic Region: The most obvious distinction is the presence of signals in the aromatic region (~7.3-8.5 ppm) for 2-Amino-N-(pyridin-4-ylmethyl)acetamide, which are completely absent in the spectrum of 2-aminoacetamide.[4][5][6][7]

  • Methylene Signals: 2-Aminoacetamide would exhibit a single methylene singlet.[4][5][6][7] In contrast, the title compound displays two distinct methylene signals: one for the protons adjacent to the pyridine ring and another for those adjacent to the primary amine.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure reproducible and accurate data, the following protocol for acquiring a ¹H NMR spectrum is recommended.

Objective: To obtain a high-resolution ¹H NMR spectrum of the analyte for structural confirmation.

Materials:

  • 2-Amino-N-(pyridin-4-ylmethyl)acetamide (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[8]

    • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

    • Add a small amount of TMS as an internal standard (0 ppm reference).

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the appropriate acquisition parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.[8]

      • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).[8]

      • Acquisition Time: Typically 2-4 seconds.[8]

      • Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.[8]

      • Number of Scans: 16-64 scans are generally sufficient for a sample of this concentration.[8]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Shifts & Multiplicity integrate->analyze

Caption: Workflow for 1H NMR Sample Preparation and Analysis.

Conclusion

The ¹H NMR spectrum of 2-Amino-N-(pyridin-4-ylmethyl)acetamide is predicted to exhibit a unique set of signals that are diagnostic of its structure. By understanding the expected chemical shifts and multiplicities of its constituent protons and by comparing its spectrum to those of structurally related molecules, researchers can confidently verify its identity and purity. The systematic application of the provided experimental protocol will ensure the acquisition of high-quality data, which is the foundation of sound scientific investigation in drug discovery and development.

References

  • Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown.
  • ResearchGate. (n.d.). Table 3 . 1 H NMR chemical shifts (δ , ppm)
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  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • Kątcka, M., & Urbański, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • LookChem. (n.d.). Cas 598-41-4,Glycinamide.
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  • PubChem. (n.d.). Glycinamide hydrochloride | C2H7ClN2O | CID 2723639.
  • ResearchGate. (n.d.). Fig. 2. 1 H NMR spectra of 2-amino-2 0...
  • ChemicalBook. (n.d.). Acetamide(60-35-5) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2-hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide - Optional[1H NMR] - Spectrum.
  • Benchchem. (n.d.). Characterization of N-(2-Aminopyrimidin-4-yl)acetamide by ¹H and ¹³C NMR Spectroscopy.
  • PubChem. (n.d.). N-Pyridin-4-ylacetamide | C7H8N2O | CID 21288.
  • Supporting Inform
  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Chemistry LibreTexts. (2021, December 15). 6.
  • Kochev, N. T., et al. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • University of Cambridge. (n.d.). Chemical shifts.
  • Semantic Scholar. (n.d.).
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  • Sigma-Aldrich. (n.d.). N-(4-PYRIDIN-4-YLMETHYL-PHENYL)-ACETAMIDE AldrichCPR.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
  • PubChem. (n.d.). Glycinamide | C2H6N2O | CID 69020.
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  • Mestrelab Research. (n.d.). Download NMR Predict.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).
  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.

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Comparative

Positional Isomerism in Drug Design: A Comparative Analysis of 4-Pyridyl and 2-Pyridyl Acetamide Biological Activity

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents. The seemingly subtle variation in the position of the nitrogen atom...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents. The seemingly subtle variation in the position of the nitrogen atom within this heterocycle can profoundly influence a molecule's physicochemical properties, target engagement, and ultimately, its biological activity. This guide provides an in-depth comparison of 4-pyridyl and 2-pyridyl acetamide derivatives, leveraging experimental data from distinct case studies to illuminate the impact of this isomeric distinction on their efficacy as kinase inhibitors.

This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental observations and providing detailed methodologies for the evaluation of such compounds. We will delve into two specific examples: a novel 2-substituted-pyridin-4-yl macrocyclic derivative as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), and a series of N-(4-anilino-2-pyridyl)acetamide-based inhibitors of Activin Receptor-Like Kinase 1 (ALK1).

The Critical Role of the Pyridyl Nitrogen: A Structural and Functional Perspective

The position of the nitrogen atom in the pyridine ring dictates the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional conformation. These factors are paramount in determining how a ligand interacts with its biological target.

  • 4-Pyridyl Derivatives: The nitrogen at the 4-position creates a symmetrical electronic distribution. This can influence the molecule's ability to act as a hydrogen bond acceptor and can impact its overall polarity and solubility. The vector of the dipole moment in 4-substituted pyridines is directed along the C4-N1 axis, which can be a key determinant in orienting the molecule within a binding pocket.

  • 2-Pyridyl Derivatives: With the nitrogen at the 2-position, the electronic landscape is asymmetric. This can lead to more specific directional interactions and can also influence the molecule's metabolic stability. The proximity of the nitrogen to the acetamide linkage can allow for intramolecular hydrogen bonding or chelation with metal ions in the active site of metalloenzymes, a feature not possible with the 4-pyridyl isomer.

The strategic placement of the pyridyl nitrogen is, therefore, a fundamental consideration in structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[1][2]

Case Study 1: 4-Pyridyl Acetamide Derivative as a Selective HPK1 Inhibitor

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[3][4] Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity.[3] A recent study detailed the design and synthesis of a series of 2-substituted-pyridin-4-yl macrocyclic derivatives as potent and selective HPK1 inhibitors.[5]

One of the lead compounds from this study, Compound 2t , demonstrated exceptional potency and selectivity.

Quantitative Biological Data: HPK1 Inhibition
CompoundTargetIC50 (nM)GLK Selectivity (fold)LCK Selectivity (fold)
2t HPK11.22>665>1095

Data sourced from a study on 2-substituted-pyridin-4-yl macrocyclic derivatives.[5]

The high potency and selectivity of compound 2t underscore the successful optimization of a 4-pyridyl acetamide scaffold for HPK1 inhibition. The macrocyclic constraint likely plays a significant role in pre-organizing the molecule for optimal binding to the kinase active site.

HPK1 Signaling Pathway

HPK1 is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, such as SLP-76, leading to the attenuation of the signaling cascade and dampening the anti-tumor immune response.[4][6] Inhibition of HPK1 by compounds like 2t is expected to block this negative regulation, thereby enhancing T-cell activation and promoting a more robust anti-cancer immune response.[3]

HPK1_Signaling_Pathway cluster_outcome Outcome TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 p-SLP-76 SLP76->pSLP76 Downstream_Signaling Downstream Signaling pSLP76->Downstream_Signaling Attenuates T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation Inhibitor Compound 2t (4-Pyridyl Acetamide) Inhibitor->HPK1_active Inhibits

HPK1 signaling pathway and inhibition.

Case Study 2: 2-Pyridyl Acetamide Derivatives as ALK1 Inhibitors

Activin Receptor-Like Kinase 1 (ALK1) is a transmembrane serine/threonine kinase predominantly expressed on endothelial cells and is a key regulator of angiogenesis.[7] Dysregulation of ALK1 signaling is associated with vascular disorders. A novel class of N-(4-anilino-2-pyridyl)amide-based inhibitors of ALK1 has been identified and optimized, demonstrating the utility of the 2-pyridyl acetamide scaffold in this context.[8]

A representative compound from this series, Compound 21 , emerged as a potent and ligand-efficient probe.

Quantitative Biological Data: ALK1 Inhibition
CompoundTargetEnzymatic IC50 (nM)Cellular IC50 (nM)
21 ALK1445

Data sourced from a study on N-(4-anilino-2-pyridyl)acetamide ALK1 inhibitors.[8]

The potent enzymatic and cellular activity of Compound 21 highlights the effectiveness of the N-(4-anilino-2-pyridyl)acetamide scaffold for targeting ALK1. The 2-pyridyl nitrogen in this series is proposed to be crucial for its interaction within the kinase hinge region.

ALK1 Signaling Pathway

ALK1 signaling is initiated by the binding of bone morphogenetic proteins (BMPs), such as BMP9 and BMP10.[9] This leads to the formation of a receptor complex and the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression related to endothelial cell proliferation, migration, and differentiation.[7][9]

ALK1_Signaling_Pathway cluster_outcome Outcome BMP9_10 BMP9/10 ALK1_Receptor ALK1 Receptor BMP9_10->ALK1_Receptor Binds Receptor_Complex Active Receptor Complex ALK1_Receptor->Receptor_Complex SMAD1_5_8 SMAD1/5/8 Receptor_Complex->SMAD1_5_8 Phosphorylates pSMAD1_5_8 p-SMAD1/5/8 SMAD1_5_8->pSMAD1_5_8 Nucleus Nucleus pSMAD1_5_8->Nucleus Translocates Gene_Expression Gene Expression (Angiogenesis) Nucleus->Gene_Expression Regulates Inhibitor Compound 21 (2-Pyridyl Acetamide) Inhibitor->Receptor_Complex Inhibits

ALK1 signaling pathway and inhibition.

Comparative Analysis and Experimental Insights

While a direct comparison of isomeric pairs with identical substitutions is not available, the case studies of the HPK1 and ALK1 inhibitors provide valuable insights into the distinct roles of 4-pyridyl and 2-pyridyl acetamide scaffolds.

  • Target Specificity and Potency: Both scaffolds have yielded highly potent kinase inhibitors, with IC50 values in the low nanomolar range. The 4-pyridyl derivative 2t exhibits exceptional selectivity for HPK1 over other kinases, a critical attribute for a therapeutic candidate. The 2-pyridyl derivative 21 also demonstrates high potency against its target, ALK1. The choice between a 2-pyridyl and a 4-pyridyl scaffold is therefore highly dependent on the specific topology and amino acid composition of the target kinase's active site.

  • Causality of Experimental Design: The development of the macrocyclic 4-pyridyl acetamide HPK1 inhibitor was a deliberate strategy to enhance potency and selectivity by constraining the molecule's conformation.[5] For the 2-pyridyl acetamide ALK1 inhibitors, the focus was on optimizing interactions in the solvent channel and selectivity pocket, building upon known SAR for Src inhibitors.[8] This highlights that the broader molecular architecture in which the pyridyl acetamide is embedded is as crucial as the isomerism itself.

  • Inferred Structure-Activity Relationships: The literature suggests that the 2-pyridyl nitrogen can form a key hydrogen bond with the hinge region of many kinases. In contrast, the 4-pyridyl nitrogen may be more involved in interactions with solvent-exposed regions or other parts of the ATP binding pocket. The optimal placement of the nitrogen is therefore a key variable to explore during lead optimization.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

Experimental Workflow

Experimental_Workflow Compound_Synthesis Compound Synthesis (4- and 2-pyridyl acetamide derivatives) Kinase_Inhibition_Assay Kinase Inhibition Assay (e.g., LanthaScreen) Compound_Synthesis->Kinase_Inhibition_Assay Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cell_Viability_Assay IC50_Determination IC50 Determination Kinase_Inhibition_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Cellular_Activity Cellular Activity (e.g., EC50) Cell_Viability_Assay->Cellular_Activity Cellular_Activity->SAR_Analysis

Workflow for screening and validation.
LanthaScreen® Eu Kinase Binding Assay Protocol

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the affinity of inhibitors for a kinase.[10][11]

Materials:

  • Kinase of interest (e.g., HPK1 or ALK1)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • Test compounds (4-pyridyl and 2-pyridyl acetamide derivatives)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to achieve the final desired concentrations.

  • Kinase/Antibody Mixture: Prepare a solution of the kinase and the europium-labeled antibody in assay buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor® 647-labeled tracer in assay buffer.

  • Assay Assembly: In a 384-well plate, add the following in order:

    • 5 µL of the diluted test compound.

    • 5 µL of the kinase/antibody mixture.

    • 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][12]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the absorbance of the treated and control wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or EC50 value.

Conclusion

The comparative analysis of 4-pyridyl and 2-pyridyl acetamide derivatives, through the lens of potent and selective kinase inhibitors, reveals that the position of the pyridyl nitrogen is a critical determinant of biological activity. While both isomeric scaffolds can yield highly effective compounds, their optimal application is context-dependent, dictated by the specific architecture of the biological target. The 4-pyridyl acetamide scaffold in a macrocyclic context has proven highly successful for the selective inhibition of HPK1, a key target in immuno-oncology. Conversely, the N-(4-anilino-2-pyridyl)acetamide framework has been effectively utilized to develop potent inhibitors of ALK1, a crucial regulator of angiogenesis.

This guide underscores the importance of considering positional isomerism as a fundamental strategy in drug design and provides a robust framework of experimental protocols for the rigorous evaluation of such compounds. The insights and methodologies presented herein are intended to empower researchers in their pursuit of novel and effective therapeutic agents.

References

  • Chen, Y., et al. (2010). ALK1 signaling in development and disease: new paradigms. Journal of Angiogenesis Research, 2(1), 1-10.
  • Howard, S., et al. (2012). Identification and optimisation of a series of N-(4-anilino-2-pyridyl)acetamide activin receptor-like kinase 1 (ALK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5069-5074.
  • Salmon, H., et al. (2020). ALK1 Signaling in Human Cardiac Progenitor Cells Promotes a Pro-angiogenic Secretome. Journal of Cardiovascular Development and Disease, 7(4), 53.
  • Kiefer, F., et al. (1996). HPK1, a hematopoietic protein kinase activating the SAPK/JNK pathway. The EMBO Journal, 15(24), 7013-7025.
  • Ola, R., et al. (2020). ALK1 loss results in vascular hyperplasia in mice and humans through PI3-kinase activation. Cardiovascular Research, 116(2), 443-456.
  • van der Stoel, M., et al. (2022). Interfering in the ALK1 Pathway Results in Macrophage-Driven Outward Remodeling of Murine Vein Grafts. Frontiers in Cardiovascular Medicine, 9, 808945.
  • Hernandez, S., et al. (2020). A perspective on HPK1 as a novel immuno-oncology drug target. eLife, 9, e60921.
  • ResearchGate. (n.d.). HPK1 Kinase Activity Controls TCR Signaling and IFNg Secretion. Retrieved from [Link]

  • Wang, T., et al. (2023). Hematopoietic progenitor kinase 1 inhibits the development and progression of pancreatic intraepithelial neoplasia.
  • Seminerio, M. J., et al. (2012). The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorganic & Medicinal Chemistry Letters, 22(15), 5069-5074.
  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Padgett, C. L., et al. (2019). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PLoS ONE, 14(1), e0210278.
  • Singh, P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Heterocyclic Chemistry, 58(10), 1939-1965.
  • Wheeler, S. E., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(30), 6063-6072.
  • Li, Q., et al. (2017). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. Physical Chemistry Chemical Physics, 19(2), 1269-1277.

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Validation

Comparative Guide: IR Spectroscopy Characteristic Peaks for Pyridine Acetamides

Topic: IR spectroscopy characteristic peaks for pyridine acetamides Content Type: Publish Comparison Guide Executive Summary Pyridine acetamides (e.g., N-(pyridin-2-yl)acetamide) represent a critical scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy characteristic peaks for pyridine acetamides Content Type: Publish Comparison Guide

Executive Summary

Pyridine acetamides (e.g., N-(pyridin-2-yl)acetamide) represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for phenylacetamides (acetanilides) to improve water solubility and hydrogen-bonding potential.

For researchers and drug development professionals, the "performance" of IR spectroscopy lies in its diagnostic resolution—specifically, its ability to distinguish the target scaffold from metabolic precursors (aminopyridines), hydrolysis byproducts, and carbocyclic analogues.

This guide objectively compares the vibrational signatures of pyridine acetamides against their closest structural alternatives, supported by mechanistic insights and standardized experimental protocols.

Mechanistic Principles: The "Why" Behind the Peaks

To interpret the spectrum accurately, one must understand the electronic environment governed by the pyridine ring.

The Pyridine Electron-Withdrawal Effect

Unlike a phenyl ring, the pyridine ring is electron-deficient due to the electronegative nitrogen atom. When an acetamide group is attached to the pyridine ring (specifically at the 2- or 4-position), the ring exerts a strong inductive electron-withdrawing effect (-I) on the amide nitrogen.

  • Impact on Resonance: In a standard amide, the nitrogen lone pair delocalizes into the carbonyl group (

    
    ), weakening the C=O bond and lowering its stretching frequency.
    
  • The Shift: The electron-deficient pyridine ring pulls electron density away from the amide nitrogen, competing with the carbonyl. This reduces the resonance contribution, leaving the C=O bond with more "double bond character."

  • Result: The Amide I (C=O) peak in pyridine acetamides typically shifts to a higher wavenumber (1680–1700 cm⁻¹) compared to phenylacetamides (1660–1670 cm⁻¹).

Detailed Spectral Analysis

Characteristic Peaks of Pyridine Acetamides

The following data represents the diagnostic fingerprint for N-(pyridin-2-yl)acetamide.

Table 1: Primary Diagnostic Bands

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Amide I C=O Stretch1680 – 1700 StrongShifts +10-20 cm⁻¹ vs. phenyl analogues due to pyridine e- withdrawal.
Amide II N-H Bend / C-N Stretch1530 – 1560 MediumOften overlaps with pyridine ring stretching modes.
Amide N-H N-H Stretch3200 – 3300 Medium/SharpAppears as a single peak (secondary amide). H-bonding broadens this band.
Pyridine Ring C=N / C=C Stretch1580 – 1600 VariableCharacteristic "breathing" modes of the heteroaromatic ring.
Pyridine Ring C-H Deformation740 – 780 StrongOut-of-plane (OOP) bending; position depends on substitution (2-, 3-, or 4-).
Aliphatic Chain C-H Stretch (CH₃)2920 – 2950 WeakDistinct from aromatic C-H (>3000 cm⁻¹).
Comparative Performance: Pyridine Acetamide vs. Alternatives

This comparison validates the structural identity against common analogues and precursors.

Table 2: Comparative Shift Analysis

FeaturePyridine Acetamide (Target)Phenylacetamide (Analogue)2-Aminopyridine (Precursor)Differentiation Logic
C=O (Amide I) 1680–1700 cm⁻¹ 1660–1670 cm⁻¹Absent Presence of C=O confirms acetylation; higher shift confirms pyridine attachment.
N-H Stretch Single Peak (~3250 cm⁻¹)Single Peak (~3290 cm⁻¹)Doublet (3300/3400 cm⁻¹)Conversion of primary amine (-NH₂) to secondary amide (-NH-) collapses doublet to singlet.
Ring C=C/C=N 1580–1600 cm⁻¹ 1590–1605 cm⁻¹1600–1620 cm⁻¹Pyridine ring modes are sharper and distinct from benzene ring modes.
Ring Breathing 990–1015 cm⁻¹ ~1000 cm⁻¹ (weak)~990 cm⁻¹Pyridine breathing mode is often more intense and sensitive to 2-substitution.

Experimental Protocol: Standardized ATR-FTIR Workflow

This protocol ensures high reproducibility and minimizes atmospheric interference (water vapor/CO₂).

Scope

Rapid characterization of solid drug candidates using Attenuated Total Reflectance (ATR).

Equipment
  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal.

Step-by-Step Methodology
  • System Validation (Background):

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Collect a Background Spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Criterion: Ensure no peaks in 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (Humidity) regions exceed 98% T baseline noise.

  • Sample Preparation:

    • Solid State: Place ~5 mg of the pyridine acetamide powder directly onto the crystal center.

    • Compression: Apply pressure using the anvil clamp until the force gauge reads 80–100N (or "click" for torque-limited clamps). Crucial: Consistent pressure ensures uniform path length and peak intensity.

  • Data Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Accumulation: 16–32 scans.[1]

    • Resolution: 4 cm⁻¹.[1]

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library is needed).

    • Perform Baseline Correction (Rubberband method, 64 points).

  • Cleaning:

    • Wipe crystal with ethanol. Verify cleanliness by running a quick preview scan.

Visualization: Decision Logic & Workflow

Spectral Validation Workflow

The following diagram outlines the decision process for validating the synthesis of a pyridine acetamide from an aminopyridine precursor.

SpectralValidation Start Crude Reaction Mixture IR_Check Run ATR-FTIR Start->IR_Check Check_CO Peak at 1680-1700 cm⁻¹? IR_Check->Check_CO Check_NH NH Region (3200-3400 cm⁻¹) Check_CO->Check_NH Yes (Strong C=O) Fail_Start Unreacted Precursor: (Aminopyridine) Check_CO->Fail_Start No C=O Success Target Confirmed: Pyridine Acetamide Check_NH->Success Single Sharp Peak (Secondary Amide) Check_NH->Fail_Start Doublet (Primary Amine) Fail_Hydro Hydrolysis Product: (Acetic Acid + Pyridine) Check_NH->Fail_Hydro Broad OH Trough (Carboxylic Acid)

Caption: Logic flow for validating Pyridine Acetamide synthesis via FTIR characteristic bands.

Signal Transduction Pathway (Contextual)

While IR is analytical, understanding the biological context of these molecules (often kinase inhibitors) is relevant for drug developers.

SignalingPathway Ligand Ligand (Pyridine Acetamide) Receptor Kinase Domain (e.g., TYK2/JAK) Ligand->Receptor Inhibition Phospho Phosphorylation Receptor->Phospho Blocks STAT STAT Protein Phospho->STAT Activation Nucleus Gene Transcription STAT->Nucleus Translocation

Caption: Simplified mechanism of action for pyridine acetamide-based kinase inhibitors.

Data Interpretation & Troubleshooting

Common Spectral Overlaps
  • Water Vapor Interference (1500–1600 cm⁻¹):

    • Issue: Atmospheric water bending modes can obscure the Amide II band (~1550 cm⁻¹) and Pyridine ring modes (~1580 cm⁻¹).

    • Solution: Ensure the background spectrum is fresh. If peaks are "noisy" or jagged in this region, purge the sample compartment with dry nitrogen.

  • Ring vs. Amide Overlap:

    • Issue: The Pyridine C=N stretch (~1580 cm⁻¹) and Amide II (~1550 cm⁻¹) are close.

    • Differentiation: The Amide I band (1680 cm⁻¹) is the primary confirmation. If Amide I is present, the lower frequency cluster (1530–1600 cm⁻¹) contains both Amide II and Ring modes.

  • Polymorphism:

    • Issue: Solid-state drugs often exist in different crystal forms (polymorphs).

    • Observation: Slight shifts (±5 cm⁻¹) in the Amide I band or splitting of the peak may indicate a mixture of polymorphs. Solution-phase IR (using a liquid cell with CHCl₃) can resolve this by removing lattice effects.

References

  • National Institutes of Health (PubChem). (2025). N-(pyridin-2-ylmethyl)acetamide Spectral Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides. Physical Chemistry Chemical Physics.[2] Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • NASA. (2022). Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine.[3] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-pyridin-4-ylmethyl-acetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-pyridin-4-ylmethyl-acetamide
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